molecular formula C15H13ClN2OS B2918854 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide CAS No. 1427929-63-2

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide

Cat. No. B2918854
CAS RN: 1427929-63-2
M. Wt: 304.79
InChI Key: IUTYIKRLDZYIBO-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways that are critical for cancer cell survival and growth.

Mechanism of Action

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide works by blocking the activity of BTK, ITK, and TAK, which are involved in the activation of downstream signaling pathways that promote cancer cell survival and proliferation. By inhibiting these kinases, 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide disrupts the signaling pathways that are critical for cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In vitro studies have demonstrated that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the growth and survival of cancer cells, induces cell death, and enhances the activity of other anticancer agents. In vivo studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide reduces tumor growth and prolongs survival in animal models of lymphoma, leukemia, and solid tumors.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. Another advantage is its potency, which allows for lower doses and reduces the risk of side effects. However, one limitation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide is its limited solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in humans.

Future Directions

There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide. One direction is the evaluation of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Another direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK, which may have improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of resistance to 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with 3-chlorobenzenethiol, followed by the cyclization of the resulting intermediate with 2-amino-4-methylpyridine, and finally the acylation of the resulting compound with 2-chloroacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide inhibits the activity of several protein kinases, including the Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in signaling pathways that are critical for the survival and proliferation of cancer cells, making them attractive targets for cancer therapy.

properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-12-10-5-1-2-6-11(10)20-13(12)14(19)18-15(9-17)7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTYIKRLDZYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-cyanocyclopentyl)-1-benzothiophene-2-carboxamide

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